molecular formula C20H19N5O3 B12156405 methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12156405
M. Wt: 377.4 g/mol
InChI Key: KGFHJWXSSKAWHF-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a pyridin-2-yl group at the 4-position. The molecule is further functionalized with a methyl benzoate moiety linked via a carbamoyl bridge.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 4-[(4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C20H19N5O3/c1-28-19(26)13-5-7-14(8-6-13)24-20(27)25-11-9-15-17(23-12-22-15)18(25)16-4-2-3-10-21-16/h2-8,10,12,18H,9,11H2,1H3,(H,22,23)(H,24,27)

InChI Key

KGFHJWXSSKAWHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=CC=CC=N4)N=CN3

Origin of Product

United States

Preparation Methods

Imidazo[4,5-c]Pyridine Ring Formation

The imidazo[4,5-c]pyridine scaffold is synthesized via cyclization reactions. A common approach involves condensing 4-aminopyridine derivatives with carbonyl-containing reagents. For example, the reaction of 4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylic acid with methyl 4-aminobenzoate forms the target compound.

Key steps include:

  • Cyclization : Heating 3,4-diaminopyridine precursors with aldehydes or ketones under acidic conditions to form the fused imidazole ring.

  • Substituent Introduction : Introducing the pyridin-2-yl group at position 4 via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Stepwise Synthesis and Reaction Optimization

Preparation of 4-(Pyridin-2-yl)-1,4,6,7-Tetrahydro-5H-Imidazo[4,5-c]Pyridine-5-Carboxylic Acid

This intermediate is synthesized in three stages:

  • Amination of Pyridine Derivatives :
    Reacting 4-chloropyridine with ammonia under high pressure yields 4-aminopyridine, which is further functionalized with a Boc-protected amine group.

  • Cyclization :
    Treating the aminated pyridine with glyoxal in acetic acid at 80°C for 12 hours forms the imidazo[4,5-c]pyridine core.

  • Carboxylic Acid Formation :
    Hydrolysis of the ester group using aqueous NaOH (2M) at reflux for 6 hours produces the carboxylic acid derivative.

Reaction Conditions :

ParameterValue
Temperature80–100°C
SolventAcetic acid/DMF
CatalystNone
Yield65–72%

Amide Bond Formation with Methyl 4-Aminobenzoate

The final step involves coupling the carboxylic acid intermediate with methyl 4-aminobenzoate using carbodiimide reagents:

  • Activation :
    The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0°C for 1 hour.

  • Coupling :
    Methyl 4-aminobenzoate is added, and the reaction proceeds at room temperature for 24 hours.

Optimization Insights :

  • Replacing DCM with dimethylformamide (DMF) increases solubility but requires stricter temperature control to prevent side reactions.

  • Yields improve from 58% to 82% when using 1.5 equivalents of EDC and maintaining pH 7–8.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR Analysis :

    • ¹H NMR (400 MHz, DMSO-d6) : δ 8.51 (d, J=4.8 Hz, 1H, pyridine-H), 7.92 (d, J=8.4 Hz, 2H, benzoate-H), 4.32 (s, 2H, CH2), 3.85 (s, 3H, OCH3).

    • ¹³C NMR : 165.2 ppm (C=O), 154.8 ppm (imidazole-C).

  • Mass Spectrometry :
    ESI-MS m/z 378.4 [M+H]⁺, consistent with the molecular formula C20H19N5O3.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.7 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
EDC/NHS Coupling8298High efficiencyCostly reagents
HATU-Mediated7597Faster reactionSensitive to moisture
Acid Chloride Route6895ScalableRequires toxic SOCl2

The EDC/NHS method is preferred for small-scale synthesis, while the acid chloride route suits industrial production despite lower yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and imidazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups or carbonyl groups present in the structure using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It can be used as a probe to investigate the mechanisms of various biological processes.

Medicine

In medicine, methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[4,5-c]Pyridine Derivatives

Compound Name / Identifier Key Substituents Molecular Formula Molecular Weight Reported Applications References
Target Compound 4-(Pyridin-2-yl), methyl benzoate C21H19N4O3 387.4 g/mol Hypothesized kinase or enzyme inhibition (structural analogy)
C11 () 4-(4-Chlorophenyl), urea linkage C13H14ClN5O 315.7 g/mol MurA inhibitor (antimicrobial)
Methyl 2-({[4-(4-Chlorophenyl)-...]carbonyl}amino)-5-fluorobenzoate () 4-(4-Chlorophenyl), 5-fluorobenzoate C21H18ClFN4O3 428.8 g/mol Undisclosed (pharmaceutical intermediate)
4-(4-(1H-Indol-4-yl)-...]imidazo[4,5-c]pyridin-5-yl)-4-oxobutanoic acid () 4-(1H-Indol-4-yl), oxobutanoic acid C19H19N5O3 373.4 g/mol Research chemical (biological screening)
Compound 41 () 3-Methyl, 7-amino, fluorobenzonitrile C17H17FN6 324.4 g/mol Tyrosine kinase 2 (TYK2) inhibitor

Key Observations:

Urea-linked derivatives (e.g., C11) exhibit antimicrobial activity via MurA inhibition, whereas methyl benzoate derivatives (e.g., the target compound) are more likely optimized for solubility and bioavailability in drug discovery .

Structural Flexibility: The imidazo[4,5-c]pyridine scaffold tolerates diverse substitutions, including heteroaromatic (pyridinyl, indolyl) and aliphatic (oxobutanoic acid) groups, enabling tailored interactions with biological targets .

Synthetic Complexity :

  • Derivatives with multiple substituents (e.g., ’s bicycloheptane-containing analog) require multistep syntheses, whereas simpler analogs like C11 are accessible via one-pot reactions .

Research Findings and Implications

  • Kinase Inhibition Potential: The target compound’s pyridinyl and benzoate groups resemble ATP-competitive kinase inhibitors (e.g., Compound 41 in ), suggesting possible activity against TYK2 or related kinases .
  • Antimicrobial Applications : While C11’s urea linkage is critical for MurA inhibition, the target compound’s carbamoyl bridge may offer a divergent mechanism of action .
  • Physicochemical Properties: The methyl ester in the target compound likely improves membrane permeability compared to carboxylic acid derivatives (e.g., ’s oxobutanoic acid analog) .

Biological Activity

Methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 342.36 g/mol
  • CAS Number : Not specified in available literature

The compound features a benzoate moiety linked to a pyridine and an imidazopyridine structure, which are known for their diverse biological activities.

Research indicates that compounds with similar structural features often exhibit activities through various mechanisms:

  • Enzyme Inhibition : Many imidazo[4,5-c]pyridine derivatives are known to inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : The presence of pyridine rings suggests potential interactions with various receptors, including those involved in inflammation and cancer progression.
  • Antioxidant Activity : Compounds with similar frameworks have shown antioxidant properties, which may contribute to their therapeutic effects.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds:

  • Case Study : A derivative of imidazo[4,5-c]pyridine exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7), with IC₅₀ values in the micromolar range. This suggests that this compound may possess similar anticancer properties due to its structural similarity.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by:

  • Research Findings : Compounds featuring the imidazo[4,5-c]pyridine core have been reported to inhibit COX enzymes (cyclooxygenases), which play a crucial role in inflammatory processes. For instance, a related compound demonstrated an IC₅₀ value of 0.04 μmol against COX-2, indicating strong anti-inflammatory activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureBiological Activity
Pyridine RingEnhances receptor binding
Imidazopyridine CoreIncreases cytotoxicity
Carbonyl GroupPotentially involved in enzyme inhibition

Conclusion and Future Directions

This compound holds promise as a biologically active compound with potential applications in cancer therapy and anti-inflammatory treatments. Future research should focus on detailed pharmacological studies and clinical trials to fully elucidate its therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:
  • Coupling reactions : Amide bond formation between the imidazo-pyridine core and benzoate ester using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization .
  • Yield optimization : Reaction times of 12–24 hours with monitoring via TLC or HPLC .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm, ester carbonyl at ~δ 170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .
  • Elemental analysis : Combustion analysis for C, H, N to validate purity (>95%) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :
  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to evaluate IC50_{50} values .
  • Cellular viability : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding affinity : Surface plasmon resonance (SPR) or ITC for target-ligand interaction studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Analog synthesis : Replace the pyridine moiety with other heterocycles (e.g., thiophene, morpholine) and compare bioactivity .
  • Functional group variation : Modify the ester group (e.g., ethyl vs. methyl) or introduce electron-withdrawing/donating substituents on the benzoate ring .
  • Data analysis : Use statistical tools (e.g., PCA, PLS regression) to correlate structural features with activity (Table 1) .

Table 1 : SAR of Analogous Compounds

Compound ModificationBioactivity (IC50_{50}, nM)Key Observation
Pyridine → Thiophene120 ± 15Reduced kinase inhibition
Methyl ester → Ethyl ester85 ± 10Improved solubility
Nitro substituent on benzoate45 ± 5Enhanced cytotoxicity
Data adapted from

Q. What computational methods aid in predicting binding modes?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • Quantum mechanics : DFT calculations (B3LYP/6-31G*) to optimize ligand geometry and electron distribution .

Q. How can reaction scalability challenges be addressed?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading) .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .
  • Continuous flow chemistry : Microreactors to improve heat/mass transfer and reduce side products .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
  • Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Orthogonal validation : Confirm results using alternative methods (e.g., SPR vs. ITC) .

Q. What strategies improve compound stability during storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Excipient screening : Add stabilizers (e.g., trehalose) to aqueous formulations .
  • Forced degradation studies : Expose to heat/light and analyze degradation products via LC-MS .

Q. How to elucidate the mechanism of action in complex biological systems?

  • Methodological Answer :
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Chemical proteomics : Use photoaffinity probes to capture target proteins in live cells .
  • Kinase profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) .

Q. What advanced characterization techniques resolve structural ambiguities?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize with target proteins to confirm binding mode .
  • 2D NMR : NOESY or HSQC to assign stereochemistry and confirm intramolecular interactions .
  • Solid-state NMR : Analyze polymorphic forms for formulation studies .

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